

# An In-depth Technical Guide to Fmoc-N-PEG36-acid: Properties and Applications

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## Compound of Interest

Compound Name: *Fmoc-N-PEG36-acid*

Cat. No.: *B8006581*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fmoc-N-PEG36-acid** is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation, drug delivery, and peptide chemistry. This bifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit PEG chain. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The long, hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and provides a flexible linkage between different molecular entities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-N-PEG36-acid**, detailed experimental protocols for its use, and its application in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).

## Core Physical and Chemical Properties

The physical and chemical properties of **Fmoc-N-PEG36-acid** are summarized in the tables below. These values represent typical specifications from various commercial suppliers and should be confirmed with the specific product's certificate of analysis.

### Table 1: General Physical and Chemical Properties

Property	Value
Synonyms	Fmoc-N-amido-PEG36-acid, Fmoc-NH-PEG36-COOH
Appearance	White to off-white solid or a viscous, transparent oil. <a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water, methylene chloride, acetonitrile, DMF, DMSO, and most organic solvents. <a href="#">[1]</a> <a href="#">[3]</a>
Storage Conditions	Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> It is recommended to let the product come to room temperature before opening and to handle it under an inert atmosphere to limit moisture exposure, as PEG compounds can be hygroscopic. <a href="#">[3]</a>

**Table 2: Chemical Specifications**

Property	Value
Chemical Formula	C <sub>90</sub> H <sub>161</sub> NO <sub>40</sub>
Molecular Weight	~1897.22 g/mol . <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Purity	Typically >95% or >98%. <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	756526-01-9 or 2649489-46-1 (Note: CAS numbers may vary slightly between suppliers for complex PEG molecules). <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Spacer Arm Length	The dPEG®36 spacer is 112 atoms and approximately 131.4 Å in length. <a href="#">[3]</a>

## Key Applications and Experimental Protocols

**Fmoc-N-PEG36-acid** is a cornerstone reagent in several advanced biochemical and pharmaceutical applications. Its bifunctional nature allows for the precise linkage of different

molecules, enhancing their therapeutic potential.

## Application 1: Solid-Phase Peptide Synthesis (SPPS) and PEGylation

**Fmoc-N-PEG36-acid** is widely used in SPPS to introduce a long, hydrophilic PEG linker into a peptide sequence, a process known as PEGylation.<sup>[5]</sup> This modification can significantly improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility, stability against proteolytic degradation, and circulation half-life, while reducing their immunogenicity.<sup>[5]</sup> The Fmoc-protected amine allows for its incorporation into a growing peptide chain using standard Fmoc-based SPPS chemistry.

The removal of the Fmoc protecting group is a critical step in SPPS to expose the primary amine for the subsequent coupling of the next amino acid. This is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

- Fmoc-functionalized resin
- 20% (v/v) piperidine in DMF
- DMF for washing
- Reaction vessel for SPPS

Procedure:

- **Resin Swelling:** Swell the Fmoc-functionalized resin in DMF for 30-60 minutes in the reaction vessel.
- **Initial Deprotection:** Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.<sup>[3]</sup>
- **Solution Removal:** Drain the piperidine solution.

- Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature to ensure complete deprotection.[3]
- Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
- Monitoring (Optional): The completion of the deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[3]



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### Fmoc Deprotection Experimental Workflow

The terminal carboxylic acid of **Fmoc-N-PEG36-acid** can be coupled to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug) using carbodiimide chemistry, often in the presence of an activating agent to form a stable amide bond.[4][6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used for this purpose. For more challenging couplings, more potent activators like HATU can be employed.[4]

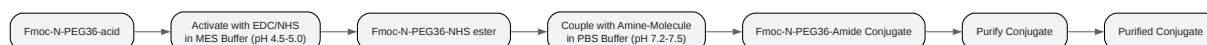
Materials:

- **Fmoc-N-PEG36-acid**
- Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)

- Desalting column

Procedure (Two-step conjugation):

- Activation of Carboxylic Acid:
  - Dissolve **Fmoc-N-PEG36-acid** in Activation Buffer.
  - Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (acid:EDC:NHS).
  - Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Quenching (Optional but recommended): Add a small amount of a thiol-containing compound (e.g., 2-mercaptoethanol) to quench any unreacted EDC.
- Buffer Exchange (Optional): Use a desalting column to remove excess EDC and NHS, exchanging the buffer to the Coupling Buffer.
- Coupling to Amine:
  - Immediately add the amine-containing molecule to the activated **Fmoc-N-PEG36-acid** solution.
  - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted starting materials.



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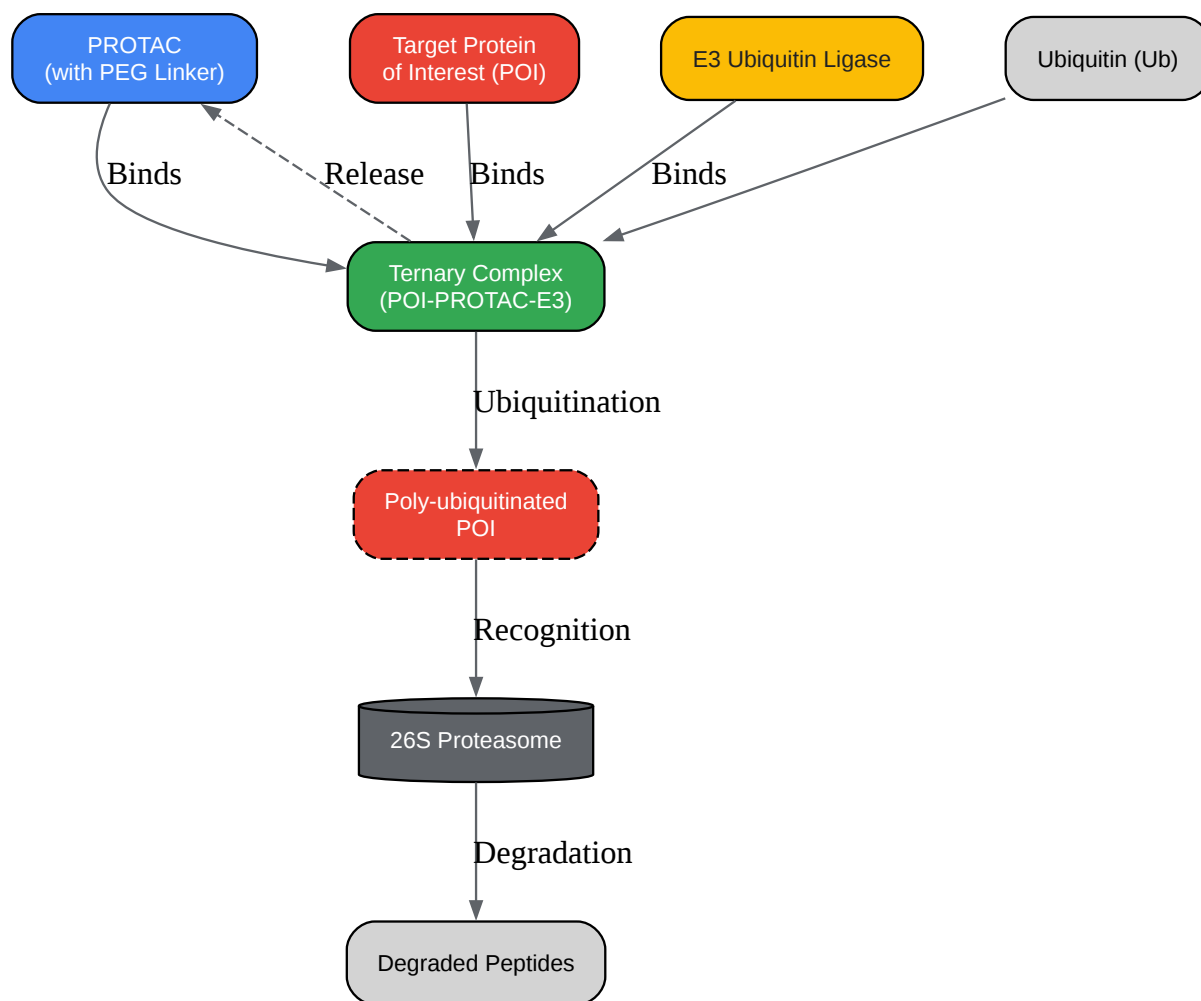
### Carboxylic Acid Coupling Experimental Workflow

## Application 2: PROTAC (Proteolysis Targeting Chimera) Development

**Fmoc-N-PEG36-acid** is an ideal linker for the synthesis of PROTACs.<sup>[7][8]</sup> PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.<sup>[9][10]</sup> The PEG linker in a PROTAC plays a crucial role in its efficacy by:

- Controlling the distance and orientation between the two binding ligands to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).<sup>[10]</sup>
- Enhancing solubility and cell permeability, which are often challenges for these relatively large molecules.<sup>[9][10]</sup>
- Improving pharmacokinetic properties of the final PROTAC molecule.

The general mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. This can be visualized as a catalytic cycle where one PROTAC molecule can induce the degradation of multiple target protein molecules.



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### PROTAC-Mediated Protein Degradation Pathway

## Conclusion

**Fmoc-N-PEG36-acid** is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, high purity, and bifunctional nature make it an essential component in the synthesis of advanced biomolecules. The protocols outlined in this guide provide a starting point for its application in peptide synthesis and bioconjugation, while its role as a linker in PROTACs highlights its importance in the development of next-generation therapeutics. As with any chemical reagent, it is crucial to

consult the specific product documentation and safety data sheets provided by the supplier before use.

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## References

- 1. peptide.com [peptide.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Fmoc-N-PEG36-acid | Scientist.com [app.scientist.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-N-PEG36-acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8006581#physical-and-chemical-properties-of-fmoc-n-peg36-acid]

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